molecular formula C10H12O2 B13634137 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid

3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid

Cat. No.: B13634137
M. Wt: 164.20 g/mol
InChI Key: MRMAHKCSPKDIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is a compound that features a bicyclic structure with a cyclopropane ring fused to a cyclohexane ring. This unique structure imparts interesting chemical properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the efficient formation of the bicyclic structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are often used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.

    Bicyclo[3.1.0]hexanes: Possess a smaller bicyclic ring system and exhibit different chemical properties.

    Norbornene derivatives: Feature a bicyclic structure with different ring sizes and substituents.

Uniqueness

3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid is unique due to its specific combination of a bicyclic structure with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(3-bicyclo[4.1.0]heptanyl)prop-2-ynoic acid

InChI

InChI=1S/C10H12O2/c11-10(12)4-2-7-1-3-8-6-9(8)5-7/h7-9H,1,3,5-6H2,(H,11,12)

InChI Key

MRMAHKCSPKDIRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2CC1C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.